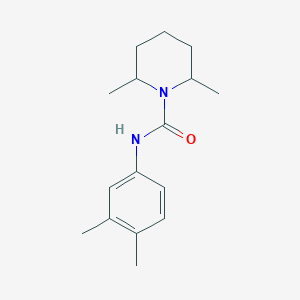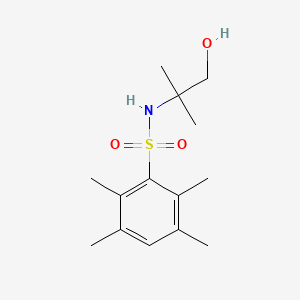![molecular formula C20H19NO2 B5494233 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5494233.png)
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol, also known as IQ-1, is a small molecule inhibitor that has been gaining attention in scientific research due to its potential therapeutic applications. IQ-1 has been shown to inhibit the Wnt signaling pathway, which is involved in various cellular processes such as cell differentiation, proliferation, and survival.
Scientific Research Applications
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has been widely used in scientific research as a tool to study the Wnt signaling pathway. The Wnt pathway plays a critical role in embryonic development, tissue homeostasis, and cancer progression. Dysregulation of the Wnt pathway has been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. By inhibiting the Wnt pathway, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has been shown to have potential therapeutic applications in these diseases.
Mechanism of Action
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol inhibits the Wnt pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. Dvl plays a critical role in the activation of the Wnt pathway by promoting the stabilization and nuclear translocation of β-catenin, which is the downstream effector of the pathway. By binding to Dvl, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol prevents the activation of the Wnt pathway and inhibits the proliferation and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol inhibits the growth of various cancer cell lines, including colon, breast, and lung cancer cells. 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Advantages and Limitations for Lab Experiments
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for the Wnt pathway, which makes it a valuable tool for studying the pathway. However, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. In addition, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol in scientific research. One potential application is in the development of cancer therapeutics. 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has shown promising results in inhibiting the growth and metastasis of cancer cells, and further studies are needed to evaluate its potential as a cancer treatment. Another potential application is in the study of the Wnt pathway in other diseases, such as osteoporosis and Alzheimer's disease. 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol can be used as a tool to investigate the role of the Wnt pathway in these diseases and to identify potential therapeutic targets. Finally, further studies are needed to optimize the synthesis and formulation of 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol to improve its solubility and reduce its off-target effects.
Conclusion
In conclusion, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. Its ability to inhibit the Wnt signaling pathway makes it a valuable tool for studying the pathway and identifying potential therapeutic targets. While 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has some limitations, its advantages make it a valuable tool for scientific research. Further studies are needed to evaluate its potential as a cancer treatment and to optimize its use in other applications.
Synthesis Methods
The synthesis of 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol involves the reaction of 2-acetyl-8-quinolinol with 4-isopropoxybenzaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product. This method has been reported to produce 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol with high yield and purity.
properties
IUPAC Name |
2-[(E)-2-(4-propan-2-yloxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14(2)23-18-12-7-15(8-13-18)6-10-17-11-9-16-4-3-5-19(22)20(16)21-17/h3-14,22H,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVCLPVAZSCUMH-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-2-[4-(propan-2-yloxy)phenyl]ethenyl}quinolin-8-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5494157.png)

![2-(3-chloro-4-methylphenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5494172.png)
![1-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5494181.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5494197.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}tetrahydro-2-furancarboxamide](/img/structure/B5494211.png)

![1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5494225.png)
![2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5494238.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)
![N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494253.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494258.png)
![1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5494265.png)